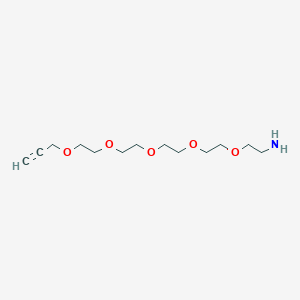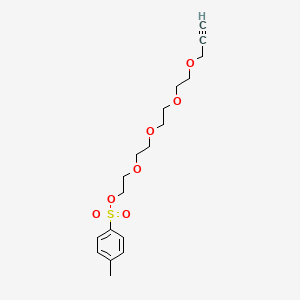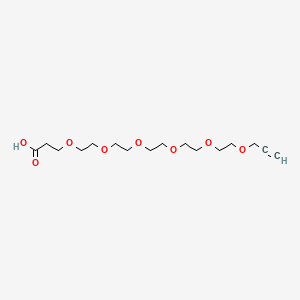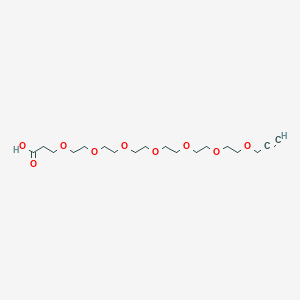
Nésol icaftor
Vue d'ensemble
Description
Applications De Recherche Scientifique
Nesolicaftor has a wide range of scientific research applications:
Chemistry: Used as a model compound to study CFTR modulation and its effects on ion transport.
Biology: Investigated for its role in enhancing CFTR function in cellular models of cystic fibrosis.
Medicine: Explored as a potential therapeutic agent for improving lung function in cystic fibrosis patients.
Industry: Utilized in the development of new CFTR modulators and combination therapies
Mécanisme D'action
Safety and Hazards
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du Nesolicaftor implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent la formation du cycle oxadiazole et le couplage ultérieur avec un dérivé de cyclobutylamine. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour assurer un rendement élevé et une pureté élevée .
Méthodes de production industrielle : La production industrielle du Nesolicaftor suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l'efficacité, la rentabilité et la conformité aux normes réglementaires. Des techniques telles que la chromatographie liquide haute performance (CLHP) sont utilisées pour garantir la pureté du produit final .
Analyse Des Réactions Chimiques
Types de réactions : Le Nesolicaftor subit diverses réactions chimiques, notamment :
Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.
Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.
Substitution : Implique le remplacement d'un groupe fonctionnel par un autre.
Réactifs et conditions courantes :
Oxydation : Les réactifs courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Les réactifs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.
Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles dans des conditions contrôlées de pH et de température.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés .
4. Applications de la recherche scientifique
Le Nesolicaftor a un large éventail d'applications de recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier la modulation du CFTR et ses effets sur le transport des ions.
Biologie : Étudié pour son rôle dans l'amélioration de la fonction du CFTR dans les modèles cellulaires de mucoviscidose.
Médecine : Exploré comme agent thérapeutique potentiel pour améliorer la fonction pulmonaire chez les patients atteints de mucoviscidose.
Industrie : Utilisé dans le développement de nouveaux modulateurs du CFTR et de thérapies combinées
5. Mécanisme d'action
Le Nesolicaftor fonctionne en stabilisant l'ARN messager (ARNm) utilisé pour la production de la protéine CFTR. Cette stabilisation améliore la production de protéines CFTR fonctionnelles, ce qui est essentiel pour maintenir un transport ionique adéquat à travers les cellules épithéliales. Le composé interagit avec la protéine liant le poly (rC) 1 (PCBP1), une protéine qui régule l'ARNm du CFTR, augmentant ainsi la quantité de protéine CFTR disponible pour d'autres traitements .
Composés similaires :
Elexacaftor : Un autre modulateur du CFTR qui fonctionne en corrigeant le repliement de la protéine CFTR.
Tezacaftor : Fonctionne de manière similaire à l'Elexacaftor mais avec une structure moléculaire différente.
Ivacaftor : Un potentialisateur qui améliore la fonction de porte de la protéine CFTR.
Unicité du Nesolicaftor : Le Nesolicaftor est unique dans son mécanisme d'action en tant qu'amplificateur, qui augmente la production globale de protéines CFTR plutôt que de simplement corriger son repliement ou d'améliorer sa fonction. Cela en fait un complément précieux aux thérapies combinées pour la mucoviscidose .
Comparaison Avec Des Composés Similaires
Elexacaftor: Another CFTR modulator that works by correcting the folding of the CFTR protein.
Tezacaftor: Functions similarly to Elexacaftor but with a different molecular structure.
Ivacaftor: A potentiator that enhances the gating function of the CFTR protein.
Uniqueness of Nesolicaftor: Nesolicaftor is unique in its mechanism of action as an amplifier, which increases the overall production of CFTR protein rather than just correcting its folding or enhancing its function. This makes it a valuable addition to combination therapies for cystic fibrosis .
Propriétés
IUPAC Name |
N-[3-[5-[(1R)-1-hydroxyethyl]-1,3,4-oxadiazol-2-yl]cyclobutyl]-3-phenyl-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c1-10(23)17-20-21-18(25-17)12-7-13(8-12)19-16(24)15-9-14(22-26-15)11-5-3-2-4-6-11/h2-6,9-10,12-13,23H,7-8H2,1H3,(H,19,24)/t10-,12?,13?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEHHUISIBFLHX-QFWMXSHPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C(O1)C2CC(C2)NC(=O)C3=CC(=NO3)C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NN=C(O1)C2CC(C2)NC(=O)C3=CC(=NO3)C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1953130-87-4 | |
| Record name | Nesolicaftor [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1953130874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PTI-428 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15239 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-(trans-3-[5-[(1R)-1-hydroxyethyl]-1,3,4-oxadiazol-2-yl]cyclobutyl)-3-phenyl-1,2-oxazole-5-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NESOLICAFTOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2U4ZA62U4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















